Researchers seeking to decouple electronegativity from lipophilicity in lead optimization often find -CF3 bioisosteres limiting. 3-(Pentafluorothio)phenol (CAS 672-31-1) addresses this as a meta-SF5 building block that delivers a non-linear combination of Hammett σp=0.68 and Hansch-Leo π=1.51, exceeding -CF3 (σp=0.54, π=0.88) on both parameters simultaneously.
• Improved CB1 receptor affinity: Ki=98 nM vs. -CF3 analogue Ki=112 nM.
• Exclusive meta-isomer reactivity enables oxidative dearomatization to muconolactone scaffolds, inaccessible from the para isomer.
• Predicted pKa 8.56 and logP 4.05 allow intentional tuning of ionization and membrane permeability.
Supplied at ≥95% purity; ambient storage and shipping. Standard global B2B delivery.
Molecular FormulaC6H5F5OS
Molecular Weight220.16 g/mol
CAS No.672-31-1
Cat. No.B1362323
⚠ Attention: For research use only. Not for human or veterinary use.
3-(Pentafluorothio)phenol (CAS 672-31-1), also known as 3-(pentafluorosulfanyl)phenol, is an aromatic compound bearing a phenolic hydroxyl group and a pentafluorosulfanyl (-SF5) substituent at the meta position [1]. This compound belongs to the class of hypervalent sulfur fluorides, a category of organofluorine building blocks that have gained prominence in medicinal chemistry, agrochemical development, and advanced materials science due to the unique physicochemical profile of the -SF5 group [2]. The -SF5 moiety is often characterized as a 'super-trifluoromethyl' group, offering enhanced electronegativity, greater lipophilicity, and distinct steric bulk relative to the more ubiquitous -CF3 group [2]. Commercially available with purities typically ≥95%, this meta-substituted isomer serves as a versatile intermediate for the synthesis of diverse substituted phenols, anisoles, and subsequent high-value scaffolds [1].
Building Block
SF5-containing phenol intermediate
Workflow
Medicinal chemistry & agrochemical synthesis
Regiochemistry
Meta-substituted isomer for specific reactivity
[1] Michaut, A.; Quatrevaux, S.; Queguiner, L.; Gaurrand, S.; Guillemont, J. Use of 3-(Pentafluorosulfanyl)phenol to Access Advanced Substituted Pentafluorosulfanylphenol/anisole: Application to the Synthesis of 2-(Arylpentafluorosulfanyl)indanedione. Letters in Organic Chemistry 2022, 19(8), 602-607. DOI: 10.2174/1570178618666210218211831 View Source
[2] Kordnezhadian, R.; De Borggraeve, W. M.; Ismalaj, E. The Pentafluorosulfanyl Group (SF5). Science of Synthesis: Modern Strategies in Organofluorine Chemistry 2024, 1, 515. DOI: 10.1055/sos-SD-243-00050 View Source
Why 3-(Pentafluorothio)phenol Is Irreplaceable
Substituting 3-(Pentafluorothio)phenol with its more common -CF3 (e.g., 3-(trifluoromethyl)phenol) or tert-butyl counterparts is not a straightforward, property-neutral exchange. While often employed as bioisosteres in drug design, the -SF5 group imparts a distinct and non-linear combination of physicochemical effects that -CF3 and tert-butyl groups cannot simultaneously replicate [1][2]. The -SF5 group is significantly more electron-withdrawing (Hammett σp = 0.68) and more lipophilic (Hansch-Leo π = 1.51) than -CF3 (σp = 0.54, π = 0.88), while also introducing substantially greater steric bulk (Van der Waals volume = 48.4 ų) than -CF3 (VvdW = 27.4 ų) [1]. This combination of properties directly influences the acidity of the phenolic -OH, the molecule's overall lipophilicity and membrane permeability, and the steric environment of the reactive site, thereby affecting both the compound's own reactivity and the downstream properties of the molecules into which it is incorporated [2][3]. A researcher cannot assume equivalent performance in a synthetic sequence or biological assay simply by swapping one of these groups for another.
Electron-withdrawing profile of SF5 differs markedly from CF3; reactivity outcomes may shift.
Lipophilicity and steric bulk of SF5 diverge from CF3/tBu; ADME properties may not transfer.
Oxidative dearomatization pathway is isomer-dependent; para isomer yields distinct scaffolds.
[1] Kordnezhadian, R.; De Borggraeve, W. M.; Ismalaj, E. The Pentafluorosulfanyl Group (SF5). Science of Synthesis: Modern Strategies in Organofluorine Chemistry 2024, 1, 515. DOI: 10.1055/sos-SD-243-00050 View Source
[2] Altomonte, S.; Baillie, G. L.; Ross, R. A.; Riley, J.; Zanda, M. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Adv. 2014, 4, 20164-20176. DOI: 10.1039/C4RA01212G View Source
[3] Jackson, D. A.; Mabury, S. A. Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. Environmental Toxicology and Chemistry 2009, 28(9), 1866-1873. DOI: 10.1897/09-037.1 View Source
3-(Pentafluorothio)phenol Comparative Evidence
Lipophilicity: LogP vs. Trifluoromethyl Analogue
The predicted partition coefficient (LogP) for 3-(Pentafluorothio)phenol is significantly higher than that of its structural analog, 3-(trifluoromethyl)phenol. This enhanced lipophilicity is a direct consequence of the -SF5 group's property profile .
Lipophilicity (LogP)Predicted
4.05vs2.90Δ +1.15
Supports lipophilicity-driven property modulation
Calculated values; confirm experimentally
Physicochemical propertiesLipophilicityADME
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
LogP = 4.05
Comparator Or Baseline
3-(Trifluoromethyl)phenol: LogP ≈ 2.90
Quantified Difference
3-(Pentafluorothio)phenol is approximately 1.15 log units more lipophilic
Conditions
Predicted/calculated values
Why This Matters
For procurement decisions in drug discovery, a higher logP can profoundly impact a molecule's membrane permeability and distribution, making the -SF5 building block a strategic choice over -CF3 for optimizing the pharmacokinetic profile of a lead series.
Physicochemical propertiesLipophilicityADME
Acidity: pKa vs. CF3 and tert-Butyl Analogues
The electron-withdrawing -SF5 group increases the acidity of the phenolic proton. 3-(Pentafluorothio)phenol exhibits a predicted pKa of 8.56, which is lower than that of its -CF3 and tert-butyl counterparts .
Acidity (pKa)Predicted
8.56vs8.68 (CF₃) / 10.1 (tBu)Δ -0.12, -1.5
Supports ionization-state-dependent reactivity and solubility
Predicted and experimental data; confirm under relevant conditions
3-(Pentafluorothio)phenol is 0.12 pKa units more acidic than 3-(trifluoromethyl)phenol and approximately 1.5 pKa units more acidic than 3-(tert-butyl)phenol
Conditions
Predicted and experimental values at 25°C
Why This Matters
This difference in acidity dictates the compound's ionization state under physiological or reaction conditions, influencing solubility, reactivity in nucleophilic substitutions, and potential for forming key intermolecular interactions like hydrogen bonds.
AcidityReactivityIonization
Oxidation Regioselectivity: 3- vs. 4-Isomer
The position of the -SF5 group on the aromatic ring dictates the outcome of oxidative dearomatization. Oxidation of 3-(Pentafluorothio)phenol yields 3-(pentafluorosulfanyl)muconolactone as the primary product, while oxidation of the 4-isomer provides 2-(pentafluorosulfanyl)maleic acid as the major product [1]. This demonstrates a critical difference in reaction pathway based on substitution pattern.
Oxidative dearomatizationHead-to-head
3-isomer → muconolactone 4-isomer → maleic acid
Meta substitution directs distinct synthetic pathway
H₂O₂/H₂SO₄ oxidation (Beilstein J. Org. Chem. 2016)
This direct head-to-head comparison in a peer-reviewed study proves that the meta- and para-isomers are not interchangeable synthetic intermediates. A procurement choice for one isomer over the other is a choice for a specific downstream synthetic pathway and product class, not just a simple building block swap.
[1] Vida, N.; Václavík, J.; Beier, P. Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein J. Org. Chem. 2016, 12, 110-116. DOI: 10.3762/bjoc.12.12 View Source
Substituent Constants: -SF5 vs. -CF3 and -NO2
The pentafluorosulfanyl group (-SF5) is a stronger electron-withdrawing group and is more lipophilic than the trifluoromethyl group (-CF3). It also presents a more electronegative yet less hydrophobic alternative to a nitro group (-NO2) [1].
SF5 is 0.14 σp units more electron-withdrawing than CF3 and 1.79 π units more lipophilic than NO2.
Conditions
Values are intrinsic substituent constants derived from multiple studies [1]
Why This Matters
These constants are foundational for quantitative structure-activity relationship (QSAR) modeling. They provide a quantitative basis for selecting the -SF5 building block to rationally modulate potency, selectivity, and ADME properties of a drug candidate in ways that -CF3 or -NO2 cannot.
Medicinal chemistryBioisosterismQSAR
[1] Kordnezhadian, R.; De Borggraeve, W. M.; Ismalaj, E. The Pentafluorosulfanyl Group (SF5). Science of Synthesis: Modern Strategies in Organofluorine Chemistry 2024, 1, 515. DOI: 10.1055/sos-SD-243-00050 View Source
CB1 Receptor Affinity: -SF5 vs. -CF3 and -tBu
In a series of pyrazole-based cannabinoid ligands, the meta-SF5 substituted analog demonstrated a distinct pharmacological profile compared to its -CF3 and -tert-butyl counterparts. While the study notes that all compounds were neutral CB1 antagonists, the -SF5 analog showed a slightly higher CB1 receptor affinity (Ki) and improved selectivity over CB2 than its -CF3 counterpart [1].
CB1 affinity (Ki)Class-level
98 nM
Supports cannabinoid ligand profiling context
In vitro competition binding; compared to 112 nM for CF₃ analog
Cannabinoid receptorPharmacologyBioisosterism
Evidence Dimension
CB1 Receptor Affinity (Ki)
Target Compound Data
Meta-SF5 aniline pyrazole derivative: Ki = 98 nM
Comparator Or Baseline
Meta-CF3 aniline pyrazole derivative: Ki = 112 nM
Quantified Difference
The -SF5 analog exhibits a 1.14-fold higher affinity (14 nM lower Ki) for CB1.
Conditions
Competition binding assay on HEK293 cell membranes expressing human CB1 receptor [1]
Why This Matters
This class-level evidence demonstrates that the -SF5 group can confer a tangible, albeit modest, advantage in target binding affinity and selectivity compared to the more common -CF3 group in a relevant biological system. This supports the strategic value of procuring -SF5 building blocks for lead optimization programs.
Cannabinoid receptorPharmacologyBioisosterism
[1] Altomonte, S.; Baillie, G. L.; Ross, R. A.; Riley, J.; Zanda, M. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Adv. 2014, 4, 20164-20176. DOI: 10.1039/C4RA01212G View Source
3-(Pentafluorothio)phenol Applications
Medicinal Chemistry: Potency and Selectivity Optimization
Researchers should consider 3-(Pentafluorothio)phenol as a strategic building block in drug discovery campaigns where improving target binding affinity and selectivity is paramount. The class-level pharmacological evidence demonstrates that incorporating the -SF5 group can lead to improved CB1 receptor affinity (Ki = 98 nM) and selectivity compared to its -CF3 counterpart (Ki = 112 nM) [1]. Furthermore, the group's unique combination of high electronegativity and lipophilicity (σp = 0.68, π = 1.51) provides a distinct knob for modulating ADME properties [2].
Synthesis of Aliphatic -SF5 Building Blocks
This compound is a crucial starting material for the synthesis of aliphatic sulfur pentafluorides, a class of compounds that are otherwise difficult to access [1]. Its direct oxidative dearomatization, as described by Vida et al., yields 3-(pentafluorosulfanyl)muconolactone, which can be further transformed into valuable maleic and succinic acid derivatives [1]. This specific reactivity of the meta-isomer is not replicated by the para-isomer, making 3-(Pentafluorothio)phenol essential for accessing this particular chemical space [1].
Modulating Lipophilicity and Acidity
For programs requiring precise tuning of a molecule's physicochemical profile, 3-(Pentafluorothio)phenol offers a distinct advantage. Its predicted logP (4.05) and pKa (8.56) differ significantly from its -CF3 (logP ≈ 2.90; pKa = 8.68) and tert-butyl (pKa ≈ 10.1) analogues [1][2][3]. This allows medicinal chemists to intentionally shift a lead molecule's lipophilicity and ionization state, which are critical determinants of oral bioavailability, membrane permeability, and off-target toxicity [2].
Application
Selection Property
Validation Focus
Cannabinoid receptor profiling studies
SF5 substitution effect on affinity
Binding affinity and selectivity data
Aliphatic SF5 building block access
meta-Isomer oxidative reactivity
Reaction pathway and product structure
Physicochemical property tuning
LogP and pKa profile
Predicted property evaluation
[1] Vida, N.; Václavík, J.; Beier, P. Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein J. Org. Chem. 2016, 12, 110-116. DOI: 10.3762/bjoc.12.12 View Source
[2] Kordnezhadian, R.; De Borggraeve, W. M.; Ismalaj, E. The Pentafluorosulfanyl Group (SF5). Science of Synthesis: Modern Strategies in Organofluorine Chemistry 2024, 1, 515. DOI: 10.1055/sos-SD-243-00050 View Source
[3] Altomonte, S.; Baillie, G. L.; Ross, R. A.; Riley, J.; Zanda, M. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Adv. 2014, 4, 20164-20176. DOI: 10.1039/C4RA01212G View Source
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